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FatA protein

Cat. No.: B1167509
CAS No.: 115190-63-1
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Description

Significance of FatA Protein Families in Biological Systems

The significance of this compound families lies primarily in their control over the output of fatty acid synthesis. In plants, for instance, FatA thioesterases are essential for determining the fatty acid profiles of seeds, which are major storage organs for lipids. wikipedia.orgfishersci.cafishersci.ca The specificities of different FatA enzymes contribute to the diversity of plant oils, which have significant agricultural and industrial importance. This regulatory role in lipid metabolism highlights FatA proteins as key determinants of an organism's lipid phenotype. h-its.orgnih.gov

Overview of Diverse Functional Classifications and Associated Research Contexts

FatA proteins belong to a broader class of acyl-ACP thioesterases that are typically categorized into two main families: FatA and FatB. This classification is primarily based on their distinct substrate specificities. FatA thioesterases generally exhibit high specificity for monounsaturated fatty acyl-ACPs, particularly oleoyl-ACP (18:1-ACP). wikipedia.orgfishersci.cafishersci.canih.gov In contrast, FatB thioesterases tend to prefer saturated fatty acyl-ACPs of varying chain lengths. wikipedia.orgfishersci.ca

This difference in substrate preference leads to diverse functional roles and research contexts. Research involving FatA proteins in plants often focuses on their impact on oil quality and yield in oilseed crops such as sunflower (Helianthus annuus), Arabidopsis thaliana, and groundnut (Arachis hypogaea). dsmz.defishersci.cafishersci.ca Studies have investigated the correlation between FatA expression levels and the accumulation of specific fatty acids, particularly oleic acid. dsmz.defishersci.cafishersci.ca Furthermore, research has explored the potential for modifying the fatty acid composition of organisms through the genetic manipulation or heterologous expression of FatA proteins with desired specificities. fishersci.ca

Structurally, FatA and FatB thioesterases typically contain two sequential Hotdog fold domains, distinguishing them from other fatty acyl-ACP thioesterases that may possess a single Hotdog fold. dsmz.de While the primary focus here is on the acyl-ACP thioesterase function, it is worth noting that the term "FATA" is also associated with a class of Type IV Secretion Systems (T4SS) in bacteria, referred to as the MPF FATA class. rqbchemical.com However, the research context and biological function of these T4SS components are distinct from the enzymatic activity of acyl-ACP thioesterases.

The following table summarizes the general substrate specificity differences between FatA and FatB thioesterases:

Thioesterase FamilyPreferred Substrate(s)Typical Fatty Acid Product(s)
FatAMonounsaturated acyl-ACPs (e.g., Oleoyl-ACP)Monounsaturated fatty acids (e.g., Oleic acid)
FatBSaturated acyl-ACPs (various chain lengths)Saturated fatty acids (various chain lengths)

Historical Trajectories in this compound Discovery and Mechanistic Elucidation

The understanding of FatA proteins has evolved within the broader context of research into fatty acid biosynthesis and the enzymes that regulate this process. Early studies in fatty acid synthesis established that the process in bacteria and plants occurs via a Type II fatty acid synthase system, where intermediates are carried by ACP. fishersci.ca The necessity of releasing free fatty acids from their ACP conjugates for subsequent lipid assembly led to the discovery and characterization of acyl-ACP thioesterases.

The differentiation between FatA and FatB activities based on substrate specificity was a key development in the mechanistic elucidation of these enzymes. wikipedia.orgdsmz.defishersci.ca This distinction highlighted the specific role of FatA in the production of unsaturated fatty acids, particularly oleic acid. Research has since focused on identifying and characterizing FatA homologs in various species, analyzing their expression patterns, and investigating the structural features that dictate their substrate specificity and catalytic mechanism. dsmz.defishersci.ca The general history of protein discovery and the elucidation of enzyme mechanisms, including the concept of signal peptides for protein targeting to specific cellular compartments like plastids where plant fatty acid synthesis occurs, provide the foundational scientific framework for this compound research. citeab.comnih.gov

Properties

CAS No.

115190-63-1

Molecular Formula

C11H11FN2O3

Synonyms

FatA protein

Origin of Product

United States

Molecular Biology and Biochemistry of Fata Proteins

Gene Organization and Transcriptional Patterns

In plants, acyl-ACP thioesterases are primarily represented by two distinct families: FatA and FatB. uni-bonn.denih.govcsic.espublish.csiro.aumdpi.com These families differ in their amino acid sequences and, importantly, their substrate specificities. uni-bonn.denih.govpublish.csiro.aumdpi.com The Arabidopsis thaliana genome, for instance, contains two genes encoding FatA thioesterases, designated FatA1 and FatA2, and a single gene encoding a FatB thioesterase, FatB. uni-bonn.denih.govmdpi.com This genomic organization with multiple FatA loci and typically a single FatB locus appears to be common in higher plants that have been examined. nih.govmdpi.com Evolutionary studies suggest that the divergence into FatA and FatB classes is ancient. frontiersin.org

While the concept of transcriptional variants and protein isoforms exists for many genes riojournal.comaai.orgresearchgate.netbiorxiv.org, specific detailed information on extensive transcriptional variants and corresponding protein isoforms solely for FatA proteins across various species is not extensively highlighted in the provided search results. However, studies on gene organization, such as in Camelina sativa, indicate the presence of multiple alleles for both FatA and FatB genes, which could potentially lead to variations in expression or protein sequence csic.es. The expression of FatA and FatB genes is often strongest in actively synthesizing tissues like developing seeds, suggesting transcriptional regulation linked to lipid production. csic.es

Genomic Loci and Gene Family Members (e.g., FatA and FatB)

Protein Structure and Functional Domains

Approximations of the secondary and tertiary structures of plant acyl-ACP thioesterases, including FatA, have been derived through homology modeling based on bacterial thioesterase structures. nih.gov These enzymes are understood to possess a "hot dog fold" domain structure, typically consisting of two such domains in the N-terminal region that are crucial for determining substrate specificity. nih.gov The C-terminal domain often contains highly conserved catalytic amino acid residues. nih.gov

Specific catalytic residues have been identified in plant FatA and FatB proteins based on modeling and biochemical studies. For instance, conserved catalytic residues in Helianthus annuus FatA (HaFatA) include D270, N272, H274, and E308. nih.gov These residues are located in the C-terminal domain and are essential for the enzyme's hydrolytic activity. nih.gov The active site of an enzyme, where the substrate binds and the chemical reaction occurs, is formed by specific amino acid residues that may be distant in the primary sequence but are brought together by the protein's tertiary folding. researchgate.netwikipedia.orgcuny.edu The substrate binding pocket, often located in the N-terminal domain, shows higher divergence between FatA and FatB, consistent with their differing substrate preferences. nih.gov The precise arrangement of amino acids in the active site and binding pocket dictates substrate specificity. wikipedia.org

While the search results discuss protein oligomerization and quaternary structure in a general context wikipedia.orgresearchgate.netwikipedia.orgreddit.comnih.gov, specific detailed information on the quaternary structure and oligomerization state of FatA proteins is less prominent. One source suggests proposed structural models for sunflower acyl-ACP thioesterases (HaFatA and HaFatB) as homodimers, modeled from the crystal structure of a FatB1 from Umbellularia californica. nih.gov This suggests that FatA proteins may function as dimers, where two identical subunits associate. wikipedia.org Protein oligomerization can be important for stability and function. researchgate.netreddit.comnih.gov However, not all proteins form quaternary structures, functioning as single units. wikipedia.org

Compound Names and PubChem CIDs

Secondary and Tertiary Structural Elements Determining Function (e.g., catalytic residues, substrate binding pockets)

Catalytic Activity and Substrate Specificity

FatA proteins function as hydrolases, specifically acyl-ACP hydrolases (EC 3.1.2.14), playing a key role in determining the chain length and saturation of fatty acids produced during de novo synthesis in plastids. ebi.ac.ukpublish.csiro.auuniprot.orguniprot.orggenome.jp

Enzymatic Reaction Mechanisms

The enzymatic activity of FatA involves the hydrolysis of the thioester bond in acyl-ACP substrates. This reaction can be represented as:

(9Z)-octadecenoyl-[ACP] + H₂O = (9Z)-octadecenoate + holo-[ACP] + H⁺ uniprot.orggenome.jp

This reaction releases the free fatty acid (e.g., oleate) and the deacylated ACP (holo-ACP). uniprot.orggenome.jp While the precise step-by-step mechanism for FatA is not exhaustively detailed in the provided sources, acyl-ACP thioesterases, in general, are known to catalyze this hydrolytic cleavage. ebi.ac.ukfrontiersin.orgpublish.csiro.auresearchgate.netnih.gov Studies on related thioesterases suggest potential catalytic mechanisms involving active site residues such as serine, histidine, or cysteine, which act as nucleophiles to attack the thioester bond. nih.govresearchgate.netnih.gov A two-step catalytic mechanism involving active site residues has been implied for acyl-ACP thioesterases. ebi.ac.uk

Molecular Determinants of Substrate Preference

A defining characteristic of FatA thioesterases is their strong preference for oleoyl-ACP (18:1-ACP). ebi.ac.ukpublish.csiro.auuniprot.orgnih.govuniprot.org This specificity is significantly higher compared to saturated fatty acyl-ACPs or those with shorter chain lengths. uniprot.orgnih.gov For instance, studies on Arabidopsis thaliana FatA (AtFatA) show catalytic efficiencies (kcat/Km) towards oleoyl-ACP that are at least 20-fold higher than for other tested substrates, including palmitoyl-ACP (16:0-ACP), for which activity is 75-fold lower. nih.gov Both the chain length and the presence of a double bond in the fatty acyl substrate exert a strong influence on the catalytic rate (kcat) of FatA, with less impact on substrate binding affinity (Km). nih.gov

Molecular determinants of this substrate preference include specific amino acid residues located within the enzyme's binding pocket. nih.govnih.gov These residues contribute to shaping a hydrophobic cavity that accommodates the acyl chain of the substrate. nih.govmdpi.com Alterations to these residues, for example, through mutagenesis, can modify the substrate specificity and catalytic efficiency of the enzyme. nih.gov The N-terminus of FatA has also been implicated as a determinant of substrate specificity. nih.gov Reshaping the hydrophobic cavity has been shown to influence the enzyme's preference for different acyl chain lengths. nih.govmdpi.com

Kinetic Characterization and Mechanistic Insights

Kinetic studies provide quantitative data on FatA activity and substrate interactions. Parameters such as the Michaelis constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) are used to characterize the enzyme's performance with different substrates. uniprot.orgnih.govimrpress.com As noted, AtFatA exhibits significantly higher catalytic efficiency with oleoyl-ACP compared to other acyl-ACPs, which is reflected in its kinetic parameters. uniprot.orgnih.gov

Detailed kinetic analysis, including the evaluation of enzyme activity across varying substrate concentrations, helps to elucidate the enzyme's mechanism and substrate preferences. imrpress.comresearchgate.net Research findings indicate that the catalytic efficiency for 18:1-ACP is substantially greater than for other acyl-ACP substrates. uniprot.orgnih.gov Furthermore, the structure of the ACP moiety itself can influence the activity of acyl-ACP thioesterases, as observed with FatB, suggesting a potential role in the interaction with FatA as well. nih.gov Mutagenesis experiments targeting residues in the binding pocket have provided insights into how specific amino acids contribute to substrate specificity and catalytic efficiency. nih.gov

Molecular Interactions

The function of FatA protein relies on specific molecular interactions, primarily with its substrate, acyl-ACP.

Protein-Substrate Interactions (e.g., acyl-ACP binding)

The primary interaction for FatA is with its acyl-ACP substrate. ebi.ac.ukfrontiersin.orgpublish.csiro.auresearchgate.netuniprot.orgnih.govuniprot.org This interaction involves the binding of the fatty acyl chain within a hydrophobic pocket or cavity in the FatA enzyme. nih.govnih.govmdpi.complos.org The amino acid residues lining this cavity are critical for determining the specificity towards particular acyl chain lengths and saturation states. frontiersin.orgnih.govmdpi.com

Interaction with Cofactors and Ions

Enzyme activity can sometimes require the presence of non-protein components known as cofactors, which can be inorganic ions or organic molecules (coenzymes). libretexts.orgcuny.edunews-medical.netsavemyexams.com These cofactors can contribute to enzyme function by stabilizing the enzyme structure or participating directly in the catalytic reaction. savemyexams.com However, based on the available search results specifically concerning this compound, there is no explicit information detailing a requirement for specific cofactors or ions for its catalytic activity. The characterized enzymatic reaction for EC 3.1.2.14 indicates water as a substrate but does not list any required inorganic ions or coenzymes. genome.jp While other enzymes are known to interact with various ions and cofactors like Mg²⁺, ATP, or CoA imrpress.comresearchgate.netsavemyexams.com, the provided information does not establish such requirements for FatA.

FatA proteins, a class of acyl-acyl carrier protein (acyl-ACP) thioesterases, play a critical role in the termination of de novo fatty acid biosynthesis in plants. These enzymes are primarily responsible for hydrolyzing the thioester bond between a newly synthesized fatty acid and the acyl carrier protein (ACP), releasing the free fatty acid within the plastids. This released free fatty acid can then be exported from the plastid for further modification and incorporation into various lipid classes in other cellular compartments, such as the endoplasmic reticulum.

Biological Roles and Physiological Impact of Fata Proteins

Functions in Microbial Systems

FatA proteins are primarily recognized for their involvement in the transport of essential nutrients across the bacterial outer membrane. Their function is critical for bacterial survival and growth in various environments, including host organisms where nutrient availability might be limited.

Role in Nutrient Acquisition (e.g., bacterial iron uptake and siderophore complex recognition)

A key function of FatA protein is its role in bacterial iron uptake. Iron is a vital element for numerous cellular processes, but its availability in many environments, especially within a host, is severely restricted due to binding by high-affinity proteins like transferrin and lactoferrin. asm.orgfrontiersin.orgwikipedia.org Bacteria have evolved sophisticated mechanisms to acquire iron, including the production of siderophores. asm.orgfrontiersin.orgwikipedia.orgpnas.org

Siderophores are small molecules secreted by bacteria that chelate ferric iron (Fe³⁺) with high affinity. asm.orgfrontiersin.orgwikipedia.orgpnas.org The resulting ferric-siderophore complex is then recognized and transported back into the bacterial cell by specific outer membrane receptors. asm.orgfrontiersin.orgwikipedia.orgpnas.org FatA functions as such a receptor, specifically involved in the uptake of ferric-anguibactin in Vibrio anguillarum. nih.govasm.orgfrontiersin.orgasm.org

The transport of the ferric-siderophore complex across the outer membrane mediated by FatA is an energy-dependent process. asm.orgfrontiersin.org This process requires the TonB system, which transduces energy from the proton-motive force of the inner membrane to the outer membrane receptor, inducing conformational changes necessary for transport. asm.orgfrontiersin.orgnih.gov Following transport across the outer membrane via FatA, the ferric-siderophore complex is then transported across the cytoplasmic membrane by an ABC transport system, which typically involves a periplasmic binding protein (e.g., FatB) and cytoplasmic membrane proteins (e.g., FatC and FatD). nih.gov

Research on Acinetobacter baumannii has shown that clinical isolates can express a FatA-like protein involved in iron acquisition, potentially through the uptake of ferric acinetobactin (B221850) complexes. nih.govasm.org The presence of this FatA-like protein in A. baumannii correlates with the production of histamine, a precursor for anguibactin (B25445) and acinetobactin biosynthesis. nih.govasm.org Disruption of the fatA-like gene in A. baumannii impairs its iron acquisition phenotype, confirming its role in transport. asm.org

The expression of the fatA gene in Vibrio anguillarum is negatively regulated by iron-rich conditions. nih.gov This regulation involves an antisense RNA, RNA alpha, which is expressed under high iron concentrations and reduces the steady-state level of fatA mRNA. nih.gov The ferric uptake regulator (Fur) protein also plays a role in this negative regulation. nih.gov

Contribution to Microbial Cellular Processes

Beyond nutrient acquisition, bacterial outer membrane proteins, including those functionally related to FatA, play broader roles in bacterial cellular processes. These include contributing to cell structure and morphology, maintaining cell membrane homeostasis, and acting as virulence factors. wikipedia.org While the primary characterized function of FatA is related to nutrient uptake, its localization as an outer membrane protein places it within a class of proteins involved in crucial interactions with the external environment and host. wikipedia.org

Proteins are fundamental to virtually all cellular activities, including metabolism, signaling, structural integrity, and gene expression. libretexts.org The proper functioning of membrane proteins, like FatA, is also influenced by the lipid composition of the cell membrane. esmed.org

Comparative Functional Analyses Across Organisms

Comparative analyses of proteins across different bacterial species reveal insights into conserved functions and evolutionary adaptations. While the term "this compound" is specifically associated with iron uptake systems in certain bacteria like Vibrio anguillarum and Acinetobacter baumannii, comparative studies on bacterial outer membrane proteins and nutrient transport systems highlight functional similarities and differences.

Outer membrane receptors like FatA, involved in siderophore uptake, share structural features, typically forming a beta-barrel structure that spans the membrane. asm.orgwikipedia.org These receptors often contain a plug domain and extracellular loops crucial for ligand binding. asm.orgwikipedia.org The energy-dependent transport mechanism involving the TonB system is conserved among many of these outer membrane transporters. asm.orgfrontiersin.orgwikipedia.orgnih.gov

Comparative proteomics studies analyze the expressed protein content across different bacteria to understand lifestyle differences and conserved traits. plos.orgfrontiersin.org While a direct comparative proteomic analysis specifically focused on FatA across a wide range of organisms was not found, studies comparing bacterial proteomes demonstrate that the expressed protein content can reveal relationships among phenotypically related bacteria. plos.org Methodologies for bacterial protein extraction are crucial for such comparative proteomic profiling, with different methods showing varying efficiencies in recovering membrane proteins. frontiersin.org

Another area of comparative analysis relevant to proteins involved in transport and cellular processes is the study of protein secretion systems, such as Type IV secretion systems (T4SS). researchgate.netnih.govfrontiersin.org While not directly related to FatA's siderophore uptake function, these systems also involve the transport of proteins across bacterial membranes and exhibit phylogenetic relationships across different bacterial groups. researchgate.net For instance, the VirB4 protein, a component of T4SS, is conserved across many bacteria and archaea and is used as a marker for phylogenetic analysis of these systems. researchgate.net Some T4SS classes, like MPFFATA, are found in specific bacterial phyla and archaea, suggesting potential horizontal gene transfer events. researchgate.net

Comparative studies on siderophore utilization pathways in different Vibrio species, such as Vibrio campbellii and Vibrio anguillarum, have shown stereoselective discrimination in the uptake of chiral ferric-siderophore complexes. pnas.org This suggests that outer membrane receptors and periplasmic binding proteins involved in siderophore transport, like FvtA and FvtB in V. campbellii (homologs of FatA and FatB), can exhibit specificity based on the stereochemistry of the iron-siderophore complex. pnas.org

Regulation of Fata Protein Expression and Activity

Transcriptional Regulatory Mechanisms

Transcriptional regulation is a primary means of controlling FatA gene expression, influencing the rate at which the FatA gene is transcribed into messenger RNA (mRNA). This level of control involves the interaction of transcription factors with specific DNA sequences in the promoter region of the FatA gene.

Promoter Architecture and Cis-Regulatory Elements

The promoter region of the FatA gene contains specific DNA sequences, known as cis-regulatory elements, that are recognized by transcription factors. These elements are crucial for determining where and when the FatA gene is expressed. While detailed architecture of the FatA promoter across various species requires further comprehensive studies, research in plants like sunflower (Helianthus annuus L.) has focused on identifying regulatory elements in the promoters of fatty acid biosynthesis genes, including FatA. nih.govbiorxiv.org The presence of specific binding sites for transcription factors, such as the AW box, in the promoter regions of FatA genes suggests that these elements are involved in their transcriptional regulation. nih.govbiorxiv.org

Identification of Transcription Factors and Co-Regulators

Several transcription factors have been implicated in the regulation of fatty acid biosynthesis genes, including FatA. In plants, the WRINKLED1 (WRI1) transcription factor, a member of the APETALA2/ethylene-responsive element binding protein (AP2/EREBP) family, is considered a key regulator of seed fatty acid biosynthesis. nih.govbiorxiv.orgnih.govbiorxiv.org Studies in Arabidopsis and sunflower have shown that WRI1 can directly regulate the expression of FatA. nih.govbiorxiv.orgnih.gov WRI1 binds to specific DNA sequences, such as the AW box (CNTNG(N)7CG), found in the promoters of its target genes, including FatA. nih.govbiorxiv.org This binding can lead to the upregulation of FatA expression, contributing to increased fatty acid synthesis and oil accumulation in seeds. nih.govnih.govbiorxiv.orgnih.govbiorxiv.org Other transcription factors, such as LEAFY COTYLEDON2 (LEC2), LEC1, FUSCA3 (FUS3), and ABA INSENSITIVE3 (ABI3), which are considered key regulators of seed development, also play a role in the regulatory network that includes WRI1 and subsequently affects FatA expression. nih.govbiorxiv.org

Environmental and Developmental Modulation of Gene Expression (e.g., iron availability, plant developmental stage)

FatA gene expression is subject to modulation by environmental factors and plant developmental stage. In bacteria like Vibrio anguillarum, the expression of fatA, which is involved in iron transport, is negatively regulated by iron concentration in the medium. nih.govnih.gov Under iron-rich conditions, the synthesis of the FatA outer membrane protein is repressed. nih.gov This regulation involves the Fur protein and an antisense RNA. nih.govnih.gov

In plants, the expression of FatA is significantly influenced by developmental stages, particularly during seed maturation when fatty acid synthesis and oil accumulation are prominent. nih.govpeerj.comresearchgate.net The expression of FatA genes is often upregulated during the period of active oil accumulation in developing seeds. nih.govpeerj.com For example, in Armeniaca sibirica (Siberian apricot), FatA genes showed notable upregulation during the stages of seed kernel development corresponding to fatty acid accumulation. peerj.com This suggests a coordinated transcriptional program that increases FatA levels to meet the demand for fatty acid export from plastids for storage lipid synthesis. nih.govpeerj.com

Post-Transcriptional and Translational Control

Beyond transcriptional regulation, FatA protein levels and activity can be controlled after the mRNA is transcribed (post-transcriptional control) and during the synthesis of the protein from the mRNA template (translational control).

mRNA Stability and Processing (e.g., involvement of antisense RNA)

The stability of FatA mRNA can influence the amount of this compound produced. Mechanisms that affect mRNA stability, such as the binding of regulatory molecules or processing by enzymes, can impact FatA expression. In bacteria, antisense RNAs (asRNAs) have been shown to regulate the expression of fatA. nih.govnih.govnih.govavensonline.orgfrontiersin.orgweizmann.ac.il In Vibrio anguillarum, an antisense RNA called RNA alpha (RNAα) is induced under iron-rich conditions and represses fatA mRNA levels. nih.govnih.gov RNAα is complementary to the 5' end of the fatA transcript and its presence correlates with the inhibition of this compound synthesis. nih.govnih.gov This antisense RNA is thought to play a role in the iron repression of fatA expression, potentially by affecting the stability or processing of the fatA mRNA. nih.govnih.gov

Translational Efficiency and Ribosomal Control

Translational control regulates the rate at which FatA mRNA is translated into protein. This can involve factors that affect the binding of ribosomes to the mRNA or the efficiency of polypeptide chain elongation. While specific details regarding the translational control of this compound in plants are not extensively documented in the provided search results, translational control is a general mechanism for regulating gene expression in response to various stimuli, including environmental stress and developmental cues. frontiersin.orgelifesciences.orgshu.ac.uknih.govresearchgate.net This process often involves the modulation of translation initiation factors and ribosomal activity. frontiersin.orgelifesciences.orgshu.ac.uknih.govresearchgate.net Given the critical role of FatA in fatty acid synthesis, it is plausible that its translation is also subject to regulatory mechanisms to fine-tune protein production according to cellular needs.

Post-Translational Modification and Activity Modulation

Post-translational modifications (PTMs) are critical mechanisms that regulate protein function, stability, localization, and interactions after protein synthesis slideshare.netthermofisher.commdpi.comabcam.com. For FatA proteins, PTMs can influence their catalytic efficiency and interaction with other molecules.

Phosphorylation, Acetylation, and Other Covalent Modifications

Phosphorylation, the reversible addition of a phosphate (B84403) group, primarily to serine, threonine, or tyrosine residues, is a widespread PTM that acts as a molecular switch in many cellular processes, including enzyme activity regulation and signal transduction mdpi.comabcam.comnih.gov. While general mechanisms of phosphorylation are well-established mdpi.comabcam.com, specific instances of this compound phosphorylation and its direct impact on FatA activity are not explicitly detailed in the provided search results. However, the broader context of PTMs in regulating enzyme activity suggests that phosphorylation could potentially play a role in modulating FatA function thermofisher.commdpi.commgcub.ac.in.

Acetylation, involving the addition of an acetyl group, particularly to lysine (B10760008) residues, is another significant covalent modification known to regulate protein function, gene expression, and metabolism thermofisher.comabcam.comnih.gov. Like phosphorylation, while the general importance of acetylation in protein regulation is recognized thermofisher.comabcam.comnih.gov, specific research findings on the acetylation of FatA proteins and its consequences for their activity are not present in the provided information.

Other covalent modifications, such as methylation, hydroxylation, adenylation, glycosylation, ubiquitination, and lipidation, are also known to influence protein behavior slideshare.netthermofisher.comabcam.comnih.gov. S-acylation (also known as S-palmitoylation), the attachment of fatty acids to cysteine residues, can modify protein conformation, membrane interactions, stability, and subcellular localization unige.ch. While these modifications are broadly relevant to protein regulation, their specific application to FatA proteins is not described in the search results.

Subcellular Localization and Trafficking as Regulatory Mechanisms

The specific location of a protein within a cell is crucial for its function and can serve as a regulatory mechanism abcam.comoup.com. For FatA proteins, particularly in plants, their subcellular localization and trafficking pathways are essential for their role in fatty acid export from plastids.

Plastidial Targeting and Import (in plants)

In higher plants, de novo fatty acid synthesis occurs within plastids frontiersin.org. Consequently, FatA proteins, which are involved in this process, are targeted to these organelles frontiersin.org. Proteins destined for plastids are typically synthesized in the cytosol as precursor proteins containing an N-terminal plastid transit peptide embopress.orgfrontiersin.orgnih.gov. This transit peptide acts as a signal for import into the plastid, a process often mediated by translocon complexes in the outer and inner envelope membranes (TOC and TIC complexes) nih.gov. Upon import, the transit peptide is usually cleaved off by a plastid-located peptidase to yield the mature, active form of the protein embopress.orgmdpi.com.

Studies on sunflower (Helianthus annuus L.) FatA (HaFatA) have shown that it possesses an N-terminal plastid transit peptide and is translocated to the stroma of chloroplasts frontiersin.org. Confocal microscopy and organelle fractionation studies in tobacco BY-2 cells and sunflower seeds, respectively, indicated that HaFatA is a soluble protein localized in the plastid stroma frontiersin.org.

Differential Subcellular Distribution (e.g., stromal vs. membrane association)

While FatA is primarily found in the plastid stroma, the differential subcellular distribution within the plastid can also play a regulatory role. The plastid is a complex organelle with multiple compartments, including the stroma, inner and outer envelope membranes, and thylakoid membranes. The precise localization within these compartments can influence a protein's access to substrates and interaction partners.

In contrast to HaFatA, studies on sunflower FatB (HaFatB), another type of acyl-ACP thioesterase, suggest a differential localization. HaFatB also possesses an N-terminal plastid transit peptide, but it also contains a hydrophobic sequence that could potentially serve as a transmembrane domain frontiersin.org. Experimental evidence from organelle fractionation strongly suggests that HaFatB is anchored to the plastid membrane, potentially the inner envelope membrane or thylakoid membrane, through its hydrophobic region frontiersin.org. This differential localization between FatA (stromal) and FatB (membrane-associated) highlights how distinct subcellular distributions within the plastid can contribute to the divergent roles of these enzymes in oil biosynthesis frontiersin.org.

The dynamic nature of protein localization, including translocation between compartments, can also serve as a regulatory mechanism mdpi.comnih.gov. While direct evidence for the regulated translocation of FatA proteins between different plastidial subcompartments or other cellular locations is not explicitly provided in the search results, the concept of differential distribution and potential for regulated movement is a recognized aspect of protein regulation mdpi.comnih.gov.

Genetic Diversity and Evolutionary Dynamics of Fata Proteins

Gene Duplication Events and Family Expansion

Gene duplication is a fundamental evolutionary process that provides raw material for the evolution of new genes and functions, contributing significantly to the expansion of gene families. libretexts.orgmdpi.com In plants, whole-genome duplication (WGD) events, also known as polyploidy, have been recognized as major drivers of genomic change and have played a crucial role in evolutionary innovations. oup.com These events can lead to the duplication of entire sets of genes, including those involved in metabolic pathways like fatty acid biosynthesis. Studies have shown that genes within fatty acid biosynthesis pathways, such as FATA and FATB, have undergone preferential retention following WGD events in various oil crops. oup.com

Beyond WGDs, smaller-scale duplication events, such as tandem duplications, also contribute to the expansion of gene families. mdpi.com These duplications can arise from mechanisms like unequal crossing-over during recombination or retrotransposition events. libretexts.org The presence of multiple copies of FATA genes in plant genomes, as observed in species like oil palm which has two copies of FATA genes, is evidence of such duplication events contributing to the size and complexity of the FAT gene family. researchgate.net The retention and divergence of these duplicated genes can lead to subfunctionalization, where duplicate genes partition the functions of the ancestral gene, or neofunctionalization, where one copy acquires a novel function. libretexts.orgoup.com

Phylogenetic Relationships: Orthologs and Paralogs

Understanding the evolutionary history of FatA proteins involves analyzing their phylogenetic relationships, which delineate the ancestry and diversification of these genes. Homologous genes are those that share a common ancestor. slideshare.netnih.gov Within homologous genes, two main types of relationships are distinguished: orthologs and paralogs. Orthologs are homologous genes in different species that originated from a single gene in the last common ancestor through a speciation event. slideshare.netnih.govmdpi.com Paralogs, on the other hand, are homologous genes within the same genome that arose from a gene duplication event. slideshare.netnih.govmdpi.com

Phylogenetic analysis of the FAT gene family in plants reveals the evolutionary trajectories of FatA and FatB classes, indicating an ancient divergence between these two groups. nih.gov Analyzing the relationships between FatA proteins across different plant species allows for the identification of orthologous relationships, which can shed light on conserved functions across lineages. The presence of multiple FATA genes within a single species indicates paralogous relationships, stemming from gene duplication events. researchgate.net Constructing phylogenetic trees helps to visualize these relationships, although complex patterns of gene duplication and loss can sometimes complicate the clear identification of orthologs and paralogs. evomics.org

Evolutionary Conservation and Functional Divergence

Evolutionary conservation refers to the maintenance of specific sequences, structures, or functions across different species or within a gene family over evolutionary time. Functional constraints limit the evolutionary rates at critical sites within a protein, contributing to conserved residues and regions essential for function. elifesciences.orgnih.gov FatA proteins, as key enzymes in fatty acid synthesis, are expected to have conserved domains and residues crucial for their catalytic activity and substrate specificity, particularly their preference for 18:1-ACP. uniprot.orgcabidigitallibrary.org

Analysis of Genetic Polymorphisms and Allelic Variations

Genetic polymorphisms are variations in DNA sequences among individuals within a population. google.commedintensiva.orgmdpi.com Single Nucleotide Polymorphisms (SNPs), which are single base pair differences, are a common type of genetic polymorphism. google.commdpi.com Allelic variations refer to the alternative forms of a DNA sequence at a particular locus. medintensiva.orgmdpi.com Analyzing genetic polymorphisms and allelic variations in FATA genes within plant populations is crucial for understanding the genetic basis of variation in fatty acid composition, an important agronomic trait.

Studies have identified SNPs and insertion-deletion (InDel) variants within the FATA gene in crops like oil palm. cabidigitallibrary.org These variations can occur in coding regions (exons), leading to changes in the amino acid sequence (non-synonymous SNPs), or in non-coding regions, potentially affecting gene expression or splicing. google.commdpi.com The presence of SNPs and InDels in the FATA gene has been correlated with differences in oleic acid content in oil palm genotypes. cabidigitallibrary.org Analyzing the frequency and distribution of these allelic variations within diverse populations helps assess the genetic diversity of the FATA gene and its potential impact on fatty acid profiles. Molecular markers based on these polymorphisms, such as SNAP (Single Nucleotide Amplified Polymorphism) markers, can be developed and utilized in breeding programs to select for desirable fatty acid compositions. cabidigitallibrary.org

Detailed research findings on genetic polymorphisms in the FATA gene in oil palm (Elaeis guineensis) have revealed the presence of 103 SNPs based on sequence alignment analysis of different accessions. cabidigitallibrary.org Ten of these SNPs were selected for further analysis, including 9 nonsynonymous and 1 synonymous SNP. cabidigitallibrary.org The identification of these polymorphisms highlights the genetic variability within the FATA gene that can contribute to phenotypic differences in fatty acid production.

Table 1: Summary of Genetic Polymorphisms in Oil Palm FATA Gene

Type of VariationNumber Identified (Example Study)LocationPotential Impact
SNPs (Single Nucleotide Polymorphisms)103 (in a study of oil palm accessions) cabidigitallibrary.orgCoding and non-coding regions cabidigitallibrary.orggoogle.comAmino acid changes (nonsynonymous), affect gene expression/splicing google.commdpi.com
InDels (Insertions/Deletions)Identified (in a study of oil palm accessions) cabidigitallibrary.orgGene sequence cabidigitallibrary.orgAffect protein sequence, gene expression google.com

Note: The numbers of identified variations are based on specific studies and may vary depending on the population and methods used.

The analysis of genetic diversity, including allelic frequency and heterozygosity, provides insights into the evolutionary forces shaping the FATA gene and the potential for genetic improvement. medintensiva.org Molecular markers derived from FATA gene polymorphisms can serve as valuable tools for genetic diversity assessment and marker-assisted selection in breeding programs aimed at modifying fatty acid composition in oilseed crops. cabidigitallibrary.org

Table 2: Example Data on Allelic Diversity (Conceptual based on search result types)

Marker (e.g., FATA SNP ID)Allele 1Allele 2Allele Frequency (Allele 1)Allele Frequency (Allele 2)Expected Heterozygosity (He)
FATA-SNP1AG[Example Value][Example Value][Example Value]
FATA-InDel1-Insertion (e.g., 3bp)[Example Value][Example Value][Example Value]
..................

Note: Specific data values for FatA protein polymorphisms were not consistently available across diverse sources in a format suitable for a comprehensive table. The table above is illustrative of the types of data generated in studies of allelic variation.

Advanced Research Methodologies for Fata Protein Investigation

Omics Technologies

Omics technologies provide a comprehensive view of biological systems by analyzing entire sets of molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). These approaches are invaluable for understanding the complex biological processes in which FatA protein is involved and how its expression and activity are regulated.

Genomics and Transcriptomics Approaches (e.g., RNA sequencing, quantitative PCR)

Genomics and transcriptomics focus on the genetic information and its expression into RNA. These approaches can be used to identify the FatA gene, study its variations across different species or genotypes, and analyze its expression patterns under various conditions.

RNA sequencing (RNA-Seq) is a high-throughput technology that provides a global profile of all RNA molecules in a sample at a given time. By sequencing the transcriptome, researchers can quantify the expression levels of the FatA gene, identify different splice variants, and discover novel transcripts. RNA-Seq has been utilized in studies investigating fatty acid metabolism in oil-bearing crops, where FatA plays a key role. For instance, transcriptomic research in oil palm (Elaeis guineensis) revealed substantial changes in gene expression, including that of the FATA gene, during the fatty acid rancidity process. citeab.com Studies combining metabolomics and transcriptomics have shown a significant correlation between the expression of key enzyme genes like FATA and the content of specific fatty acids such as Palmitic acid, Stearic acid, Myristic acid, and Palmitoleic acid in oil palm fruit. citeab.com

Quantitative PCR (qPCR), including real-time quantitative PCR (RT-qPCR) and droplet digital PCR (ddPCR), is a sensitive and specific method for quantifying the expression level of a particular gene. qPCR can be used to validate RNA-Seq findings or to measure FATA gene expression in targeted experiments. The FatA gene has also been employed as a reference gene in the quantitative assessment of genetically engineered canola events using ddPCR, highlighting its stable expression in certain contexts and its utility in gene quantification studies. guidetopharmacology.orguni.lunih.gov

Detailed research findings using transcriptomics have shown differential expression of the FATA gene in different oil palm fruit types (Tenera and Pisifera) during postharvest rancidity. The expression of the FATA gene was found to be highly expressed in Tenera and low expressed in Pisifera, and it was negatively correlated with the content of Myristic acid, Stearic acid, and Palmitic acid, while positively correlated with Palmitoleic acid content in this study. citeab.com This suggests that FATA expression may influence the synthesis or degradation of these specific fatty acids. citeab.com

Proteomics and Metabolomics Applications (e.g., LC-MS/MS, quantitative proteomics)

Proteomics and metabolomics provide insights into the proteins and small molecule metabolites present in a biological system. These technologies are crucial for understanding the functional output of gene expression and the metabolic consequences of FatA activity.

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are widely used for protein identification and quantification. Quantitative proteomics approaches, like label-free quantification or methods utilizing isotopic labels (e.g., TMT, iTRAQ), allow for the comparison of protein abundance across different samples. While specific large-scale quantitative proteomics studies solely focused on this compound were not prominently found in the search results, proteomics is a standard method for identifying and quantifying proteins involved in metabolic pathways, including fatty acid synthesis. Studies combining transcriptomics and metabolomics in oil palm also implicitly involve the protein products of the genes studied, including FatA, and their correlation with metabolite levels. citeab.com Quantitative proteomics can be applied to measure the abundance of this compound under different conditions, providing a direct measure of the enzyme level.

Metabolomics is the comprehensive analysis of all metabolites in a biological sample. This provides a snapshot of the metabolic state of a cell or organism. Techniques like LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, are used for metabolite identification and quantification. uni.luuni.luwikipedia.org Given FatA's role in fatty acid metabolism, metabolomics is a powerful tool to assess the impact of FatA activity on the lipid profile of an organism or tissue. As seen in the oil palm study, metabolomics analysis revealed dynamic changes in free fatty acid content during fruit rancidity, and these changes were correlated with the expression of the FATA gene. citeab.com This demonstrates the utility of metabolomics in linking gene expression (and thus protein function) to specific metabolic outcomes related to FatA activity.

An example of data that could be presented from such studies, based on the oil palm research citeab.com, is the correlation between FATA gene expression and fatty acid content:

Fatty AcidCorrelation with FATA Expression
Palmitic acidNegatively correlated
Stearic acidNegatively correlated
Myristic acidNegatively correlated
Palmitoleic acidPositively correlated

This table summarizes the observed correlations, indicating the influence of FatA on the levels of these fatty acids. citeab.com

Structural Biology Techniques

Understanding the three-dimensional structure of this compound and its dynamic behavior is crucial for elucidating its catalytic mechanism and interaction with its substrate, acyl-ACP. Structural biology techniques provide atomic-resolution details that complement functional and 'omics' studies.

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of proteins at high resolution. X-ray crystallography requires the formation of well-ordered protein crystals, which are then diffracted by X-rays to produce a pattern that can be used to reconstruct the electron density map and thus the atomic coordinates of the protein. Cryo-EM involves freezing protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. Computational processing of a large number of particle images allows for the reconstruction of a 3D map of the protein structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution. Unlike crystallography, NMR can capture the dynamic nature of proteins, revealing conformational changes and flexibility that are often important for function.

NMR experiments can provide data on the local environment of individual atoms in a protein, allowing for the determination of secondary and tertiary structure, particularly for smaller proteins. For larger proteins or complexes, NMR can be used to study protein-ligand interactions or protein-protein interactions by observing changes in chemical shifts upon binding. While no specific NMR studies of this compound were found, this technique could be applied to investigate the interaction between FatA and its acyl-ACP substrate, characterize the dynamics of the enzyme during catalysis, or study potential interactions with other proteins involved in fatty acid synthesis or regulation. NMR is particularly well-suited for studying transient or weak interactions and the dynamics of intrinsically disordered regions, if present in FatA.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools that complement experimental techniques in studying protein structure, dynamics, and function. Computational modeling can be used to predict protein structures based on amino acid sequence (e.g., homology modeling or ab initio modeling) or to model enzyme-substrate interactions.

Molecular dynamics simulations simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of proteins, conformational changes, and interactions with other molecules. MD simulations can be used to study the flexibility of this compound, the process of substrate binding and product release, and the effect of mutations on enzyme activity. While specific MD simulations of this compound were not highlighted in the search results, computational models have been applied to acyl-ACP thioesterases to identify amino acids involved in enzyme-substrate interactions, which likely involved some form of computational analysis or modeling. Applying MD simulations to FatA, potentially based on a predicted or experimentally determined structure, could provide detailed information about the catalytic mechanism, the stability of the enzyme-substrate complex, and the influence of the surrounding environment on FatA activity.

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are fundamental to understanding the intrinsic properties of this compound, including its enzymatic activity, substrate specificity, and interactions with other molecules.

In vitro Enzyme Activity Assays and Kinetic Analysis

In vitro enzyme activity assays are essential for quantifying FatA's catalytic rate and determining its substrate preferences. These assays typically measure the release of free fatty acids from acyl-ACP substrates. Kinetic analysis, using approaches like Michaelis-Menten kinetics, allows for the determination of key parameters such as the Michaelis constant (Km), representing the substrate concentration at which the reaction rate is half of the maximum (Vmax), and the catalytic efficiency (kcat/Km).

While general enzyme assay principles involve monitoring changes in substrate or product concentration over time using techniques such as spectrophotometry or fluorimetry, specific detailed kinetic data for this compound across various plant species are often found within primary research articles focusing on particular FatA isoforms or mutants. These studies might involve reconstituting purified recombinant this compound with specific acyl-ACP substrates synthesized in vitro.

Protein-Ligand Binding Studies

Understanding how this compound interacts with its substrates (acyl-ACPs) and potential inhibitors or regulators is crucial. Protein-ligand binding studies provide quantitative data on the affinity and specificity of these interactions. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy can be employed to measure binding constants and thermodynamic parameters.

Public databases like BindingDB compile measured binding affinities between proteins and small molecules. For Oleoyl-acyl carrier protein thioesterase 1 (FatA) from Mouse-ear cress (Arabidopsis thaliana), BindingDB lists entries indicating interactions with specific ligands. For instance, BindingDB (accession Q42561) includes data on ligands binding to Arabidopsis thaliana FatA, reporting sub-micromolar affinities for certain compounds. These data points are critical for identifying molecules that interact with FatA and can serve as a basis for further functional studies or inhibitor design.

Protein Target (Species) Accession Ligands Mentioned Binding Affinity
Oleoyl-acyl carrier protein thioesterase 1 (Mouse-ear cress) Q42561 2 subμM ligands subμM

Note: Data compiled from BindingDB. Specific ligand identities and precise binding constants may require direct database query.

Subcellular Fractionation and Advanced Imaging Techniques

Determining the precise cellular location of this compound is vital for understanding its function within the context of plant lipid metabolism, which is compartmentalized between plastids and the endoplasmic reticulum. Subcellular fractionation techniques involve the physical separation of cellular organelles based on their differing biochemical and physical properties, such as density and size, often through differential or density gradient centrifugation.

Studies on sunflower (Helianthus annuus) FatA and FatB thioesterases have utilized subcellular fractionation to isolate plastids, the site of de novo fatty acid synthesis where FatA is active. By analyzing protein content in different fractions using techniques like Western blotting with FatA-specific antibodies, researchers can confirm its localization.

Advanced imaging techniques, such as confocal microscopy and immunofluorescence, provide visual confirmation of FatA's subcellular localization within intact cells. By fusing fluorescent proteins (e.g., GFP) to FatA or using antibodies labeled with fluorophores, the distribution of FatA within plant cells can be visualized, complementing findings from fractionation studies.

Genetic Engineering and Mutagenesis Strategies

Genetic approaches are indispensable for investigating the physiological role of this compound in vivo, understanding the consequences of altered FatA expression or function, and developing plants with modified fatty acid profiles.

Gene Knockout and Knockdown Studies (e.g., T-DNA insertion mutants, CRISPR/Cas9)

Gene knockout and knockdown techniques are used to reduce or eliminate the expression of the FatA gene, allowing researchers to observe the resulting phenotypic changes.

T-DNA Insertion Mutants: In model plants like Arabidopsis thaliana, collections of plants with random insertions of Agrobacterium T-DNA are available. Screening these collections for insertions within the FatA gene (or its promoter region) can lead to the identification of knockout or knockdown lines. Studies using Arabidopsis thaliana T-DNA insertion mutants have been instrumental in demonstrating the role of FatA in seed oil accumulation and fatty acid composition. For example, a double mutant line in Arabidopsis with reduced expression of both FatA copies (fata1 fata2) showed decreased triacylglycerol content and altered fatty acid composition in seeds, including increased proportions of linolenic and erucic acids.

CRISPR/Cas9: The CRISPR/Cas9 system offers a more targeted and efficient approach for creating gene knockouts or modifications. This technology uses a guide RNA to direct the Cas9 endonuclease to a specific genomic locus, inducing a double-strand break that can lead to gene inactivation through repair mechanisms. While widely applied in plant research for targeted mutagenesis, specific detailed findings on FatA gene knockout using CRISPR/Cas9 might be found in recent literature focusing on precise fatty acid modifications in various crops.

Genetic Modification Type Method Organism Observed Effect on FatA/Lipids Source
Knockdown (double mutant) T-DNA insertion (promoter) Arabidopsis thaliana Reduced FatA activity, decreased triacylglycerol, increased C18:3, C22:1 in seeds
Knockout T-DNA insertion Arabidopsis thaliana (Specific FatA knockout effects contribute to overall lipid profile changes)

Note: C18:3 represents linolenic acid, and C22:1 represents erucic acid.

Overexpression and Heterologous Expression Systems

Overexpression and heterologous expression studies are used to produce larger quantities of this compound for biochemical studies or to investigate the effect of increased FatA activity in planta or in alternative host systems.

Overexpression: Overexpressing the FatA gene in plants can lead to increased levels of this compound and potentially alter fatty acid synthesis and composition. Studies involving overexpression of sunflower FatA1 in Escherichia coli have shown a significant increase in total fatty acids and free fatty acids, demonstrating the enzyme's activity and the potential of heterologous systems for production and functional analysis.

Heterologous Expression Systems: Expressing this compound in heterologous hosts like Escherichia coli or yeast allows for the production of large amounts of purified protein for detailed biochemical and structural studies. These systems provide controlled environments for protein production and can be manipulated to optimize protein folding and solubility. Heterologous expression is particularly valuable when studying FatA isoforms from species that are genetically less tractable than model organisms.

Site-Directed Mutagenesis and Domain-Swapping Experiments

Investigating the intricate relationship between protein structure and function often necessitates targeted modifications to the protein sequence or its constituent domains. Site-directed mutagenesis and domain-swapping experiments represent powerful advanced research methodologies employed to probe the roles of specific amino acid residues, structural motifs, or entire domains within a protein like FatA.

While direct site-directed mutagenesis studies specifically on this compound were not extensively detailed in the search results, research involving mutagenesis of the gene encoding FatA in plants like peas has been conducted researchgate.net. Techniques such as TILLING (Targeting Induced Local Lesions IN Genomes), which employs chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) to induce random point mutations followed by screening for mutations in target genes, have been applied to study FatA researchgate.netfrontiersin.org. A study utilizing TILLING on FatA in peas identified various types of independent point mutations within the FatA gene researchgate.net.

The distribution of mutation types observed in this TILLING study provides initial data on the susceptibility of the FatA gene to chemical mutagenesis and the nature of the resulting sequence alterations researchgate.net.

Mutation TypeNumber of Independent Mutations
Silent6
Missense3
Stop Codon1
Promoter Region2

These findings from mutagenesis at the gene level can inform future site-directed mutagenesis studies aimed at understanding the functional consequences of specific amino acid changes in the this compound. For example, identified missense mutations could be individually engineered using site-directed mutagenesis in a controlled expression system to analyze their precise impact on FatA activity or properties.

Domain swapping is a process where two or more identical protein chains exchange structural elements, leading to the formation of intertwined dimers or higher-order oligomers openbiochemistryjournal.comresearchgate.netnih.gov. This phenomenon can play roles in regulating protein function, oligomerization, and even misfolding and aggregation pathways researchgate.netnih.govpnas.org. Domain swapping typically involves a "hinge" region that allows a part of the protein structure (a domain or a smaller structural element) to detach from its own chain and associate with another identical chain nih.gov. Studies on various proteins have shown that domain swapping can result in novel structural architectures and altered functional states nih.govpnas.org.

While no specific instances of this compound undergoing domain swapping or experiments investigating this were found, the principles of domain swapping could be relevant if FatA is found to exist in oligomeric forms or if its function involves interactions between multiple FatA molecules. Domain-swapping experiments, which often involve modifying the hinge region or introducing mutations to favor or disrupt swapping, could be employed to investigate the oligomeric state of FatA and the functional implications of any such assembly researchgate.netpnas.org. Analyzing the structural determinants that stabilize monomeric versus potentially oligomeric forms could provide insights into regulatory mechanisms or potential roles in cellular processes requiring protein assembly.

Together, site-directed mutagenesis and domain-swapping experiments offer complementary approaches to dissect the structure-function relationships of this compound. While initial mutagenesis studies on the FatA gene have provided a basis for understanding the types of sequence variations possible, targeted site-directed mutagenesis on the protein itself, coupled with potential investigations into domain swapping, would be crucial for a comprehensive understanding of how specific structural features dictate FatA's biological roles.

Future Directions and Emerging Research Frontiers for Fata Proteins

Elucidating Complex Regulatory Networks and Signaling Pathways

A key area for future research involves gaining a deeper understanding of the intricate regulatory networks and signaling pathways that govern FatA activity and, consequently, fatty acid synthesis and composition. While biochemical and molecular biology research has identified many proteins associated with lipid metabolism, the current understanding of the dynamic protein interactomes involved in lipid biosynthesis, modification, and channeling remains limited. researchgate.net Elucidating these complex networks is crucial for effective metabolic engineering.

Studies in microalgae, for instance, highlight the importance of protein-protein interactions (PPIs) in metabolic pathways, including fatty acid biosynthesis. researchgate.net Techniques like yeast two-hybrid screening and mass spectrometry are essential for comprehending cellular processes and optimizing functions such as fatty acid biosynthesis through PPI mapping. researchgate.net Furthermore, signaling networks, including pathways like MAPK/ERK and TOR, provide valuable information on how microalgae respond to environmental changes and stress, which can influence lipid metabolism. researchgate.net

Future research needs to explore how environmental cues are transduced into the activation or repression of metabolic pathways that impact FatA activity. nih.gov This includes investigating the transcriptional status of genes encoding lipid metabolism enzymes, the trafficking of proteins and lipids destined for organelles involved in lipid synthesis, and the biological activities of proteins required for the assembly and regulation of these metabolic processes. nih.gov Understanding these complex interactions will provide targets for manipulating FatA activity with greater precision.

Rational Design and Engineering of FatA Proteins for Modified Activities

Rational design and protein engineering offer powerful avenues for modifying the catalytic properties of FatA proteins to tailor fatty acid production. Rational design involves using detailed knowledge of protein structure and function to make specific, targeted changes to the amino acid sequence. patsnap.comthe-scientist.com This approach relies on computational models and existing structural data to predict the impact of modifications on protein performance, such as enhancing stability, specificity, or activity. patsnap.comthe-scientist.com Site-directed mutagenesis is a key technique used in rational design to introduce specific mutations. the-scientist.comfrontiersin.org

While rational design requires a deep understanding of the protein, which may not always be available for complex enzymes like FatA, advancements in computational power and algorithms are expanding the possibilities for protein redesign. mdpi.comfrontiersin.org Computational approaches can help identify potential mutations that can affect enzyme function and stability. mdpi.com Combining rational design with computational protein design and experimental techniques like site-directed mutagenesis holds significant promise for improving FatA biochemical properties, including kinetic behavior, substrate specificity, and stability. This is particularly relevant for altering the chain length specificity of FatA enzymes to favor the production of desired fatty acids.

Biotechnological Applications and Metabolic Engineering Potential (e.g., for Industrial Lipid Production)

FatA proteins, as key enzymes regulating the elongation and release of fatty acids, are prime targets for metabolic engineering aimed at enhancing and modifying lipid production for industrial applications. oup.comresearchgate.net In plants, FatA (specifically acyl-ACP thioesterases) catalyzes the hydrolysis of thioester bonds, terminating fatty acid synthesis and influencing the final fatty acid composition. oup.comresearchgate.net

Metabolic engineering strategies in various organisms, including plants, microalgae, fungi, yeast, and bacteria, are being explored to increase lipid production and generate value-added lipids. whiterose.ac.ukmdpi.comfrontiersin.org Manipulating the activity of enzymes in the fatty acid biosynthesis pathway, such as FatA, is a common approach. whiterose.ac.ukfrontiersin.org For example, altering the relative activities of FatA and FatB thioesterases, along with other enzymes like desaturases and ketoacyl-ACP synthases, can significantly impact the proportions of different fatty acids produced. oup.com

Overexpression of FatA in organisms like Chlamydomonas reinhardtii has been shown to increase lipid production. researchgate.net Furthermore, engineering thioesterases with altered substrate specificities can lead to the accumulation of desired fatty acids, such as medium-chain fatty acids. researchgate.netfrontiersin.org Metabolic engineering efforts involving the heterologous expression of lipogenic factors, including fatty acyl-ACP thioesterases, from various organisms have been successful in producing specialty fatty acids in both seed and vegetative tissues of plants. frontiersin.org

The potential for using engineered FatA proteins in microorganisms for the sustainable production of fatty acids and their derivatives for biofuels and other industrial chemicals is also significant. oup.commdpi.com Overcoming challenges such as low growth rates and product toxicity in microbial systems through advanced metabolic engineering techniques, including synthetic biology and CRISPR, will be crucial for optimizing FatA-mediated lipid production. mdpi.com

Q & A

Q. How should contradictory findings about FatA’s role in seed oil biosynthesis be reconciled?

  • Methodological Answer : Conduct meta-analysis of published datasets, focusing on experimental variables (e.g., plant growth stages, tissue types). Perform comparative studies using unified protocols (e.g., identical genetic backgrounds, growth conditions). Publish negative results and methodological details to clarify context-specific discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.